molecular formula C6H5BrMg B108590 Phenylmagnesium bromide CAS No. 100-58-3

Phenylmagnesium bromide

Cat. No.: B108590
CAS No.: 100-58-3
M. Wt: 181.31 g/mol
InChI Key: NIXOIRLDFIPNLJ-UHFFFAOYSA-M
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Description

Phenylmagnesium bromide (C₆H₅MgBr) is a Grignard reagent widely utilized in organic synthesis for carbon-carbon bond formation. It is synthesized via the reaction of bromobenzene with magnesium metal in dry ether under inert conditions . Key properties include:

  • Molecular formula: C₆H₅BrMg
  • Molar mass: 181.31 g/mol
  • Density: 1.134 g/mL at 25°C
  • Reactivity: Highly moisture-sensitive, decomposing in water to yield benzene (C₆H₆) and MgBr(OH) .

Its applications span phenylation reactions, synthesis of aromatic alcohols/ketones, and heterocyclic compound formation . However, its handling requires stringent anhydrous conditions due to flammability and health hazards (e.g., carcinogenicity risks) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal. The reaction typically involves treating bromobenzene with magnesium turnings in the presence of a coordinating solvent such as diethyl ether or THF. A small amount of iodine may be used to activate the magnesium and initiate the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The product is then typically stored and transported as a solution in ether or THF to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: Phenylmagnesium bromide undergoes various types of reactions, including nucleophilic addition, substitution, and coupling reactions. It is a strong nucleophile and base, capable of abstracting even mildly acidic protons .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Phenylmagnesium bromide acts as a strong nucleophile and base. In nucleophilic addition reactions, it attacks the electrophilic carbon atom in carbonyl groups, leading to the formation of an alkoxide intermediate. This intermediate, upon acidic workup, produces the final alcohol product . The compound’s reactivity is due to the polar carbon-magnesium bond, which imparts significant nucleophilicity to the carbon atom .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenethylmagnesium Bromide (C₈H₉BrMg)

  • Molecular formula : C₈H₉BrMg
  • Molar mass : 209.37 g/mol .
  • Reactivity : Similar to phenylmagnesium bromide in Grignard reactions but introduces a phenethyl group. Its longer alkyl chain may influence steric effects in nucleophilic additions.

Phenylmagnesium Halides (Cl, I)

  • Stereoselectivity : In reactions with biacetyl or phenylacetoin, this compound (MgBr) and chloride (MgCl) yield dl:meso ratios <1, whereas phenylmagnesium iodide (MgI) and phenyllithium yield ratios >1. This suggests halide size and electronegativity modulate transition-state geometry .

Phenylzinc Bromide (C₆H₅ZnBr)

  • Reactivity : In thioether synthesis, phenylzinc bromide affords higher yields (e.g., 65–80%) compared to this compound (57–65%) . The zinc reagent’s lower nucleophilicity may reduce side reactions.

Alkylmagnesium Bromides (e.g., CH₃MgBr)

  • Yield Trends : Alkylmagnesium bromides outperform this compound in heterocyclic dimerization reactions, likely due to enhanced electron density at the terminal imine .

Data Tables

Table 1: Molecular and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Density (g/mL) Reactivity with Water
This compound C₆H₅BrMg 181.31 1.134 C₆H₆ + MgBr(OH)
Phenethylmagnesium bromide C₈H₉BrMg 209.37 N/A Alkane + MgBr(OH)
Phenylzinc bromide C₆H₅ZnBr 218.40 N/A Stable in aqueous conditions

Table 2: Reaction Yields and Selectivity

Reaction Type Reagent Yield/Selectivity Reference
Thioether synthesis Phenylzinc bromide 65–80%
Thioether synthesis This compound 57–65%
Heterocyclic dimerization Alkylmagnesium bromide >80%
Heterocyclic dimerization This compound <65%

Table 3: Stereoselectivity in Addition Reactions

Reagent Substrate dl:meso Ratio Reference
This compound Biacetyl <1
Phenylmagnesium iodide Phenylacetoin >1

Key Research Findings

  • Cobalt Complex Formation : this compound forms distinct cobalt complexes (e.g., PhCoBr₃·C₆H₆) compared to aliphatic Grignard reagents, which yield RCo¹³·2C₆H₆ structures .
  • Nitrosyl Chloride Reaction: this compound reacts with NOCl to form diphenylamine (0–31% yield) rather than nitrosobenzene, highlighting its reductive role .
  • Safety Profile : this compound poses higher hazards (flammability, toxicity) compared to phenylzinc bromide, necessitating specialized handling .

Biological Activity

Phenylmagnesium bromide (C₆H₅MgBr) is a prominent organometallic compound classified as a Grignard reagent. It plays a significant role in organic synthesis due to its strong nucleophilic and basic properties. This article explores the biological activity of this compound, including its interactions with various substrates, its utility in synthesizing biologically active compounds, and relevant case studies.

This compound is synthesized by reacting bromobenzene with magnesium turnings in an aprotic solvent such as diethyl ether or tetrahydrofuran (THF). The compound acts as a potent nucleophile, capable of attacking electrophilic centers in carbonyl compounds and other substrates. The general reaction mechanism can be summarized as follows:

  • Nucleophilic Attack : this compound attacks the electrophilic carbon of carbonyl compounds (aldehydes and ketones), leading to the formation of alcohols after acidic workup.
  • Proton Abstraction : It can abstract protons from mildly acidic substrates, necessitating protective measures for sensitive functional groups.

Biological Applications

This compound is instrumental in synthesizing various biologically active molecules, particularly in the pharmaceutical industry. Its ability to form new carbon-carbon bonds makes it invaluable for creating complex organic structures.

Table 1: Examples of Biological Compounds Synthesized Using this compound

Compound NameBiological ActivityReference
1-Phenyl-2-propanolAnti-inflammatory properties
β-Amino alcoholsChiral auxiliaries in asymmetric synthesis
Trifluoromethylated compoundsEnhanced catalytic activity

Case Study 1: Synthesis of Chiral Alcohols

A study investigated the stereochemical outcomes of reactions involving this compound and chiral carbonyl compounds. The results indicated that solvent polarity and concentration significantly influenced the stereoselectivity of the products. The study highlighted how variations in these parameters could optimize yields and selectivity in synthesizing chiral intermediates essential for drug development .

Case Study 2: Anti-Inflammatory Activity

Research evaluated the anti-inflammatory effects of this compound-derived compounds. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of edema, comparable to standard anti-inflammatory agents like ibuprofen. The activity was attributed to specific functional groups present on the phenyl ring, underscoring the importance of structural modifications in enhancing biological efficacy .

Research Findings

Recent investigations into the biological activity of this compound have revealed several key insights:

  • Reactivity with Carbonyls : The addition of this compound to various carbonyl compounds yields a wide range of alcohols, which can further be transformed into more complex structures with biological relevance .
  • Influence of Reaction Conditions : Factors such as solvent choice, temperature, and stoichiometry significantly affect reaction outcomes, including yield and product distribution .
  • Potential for Drug Development : Compounds synthesized using this compound have shown promise in medicinal chemistry, particularly as building blocks for biologically active molecules .

Q & A

Basic Research Questions

Q. What are the standard protocols for preparing phenylmagnesium bromide in ether solvents, and how can reaction initiation issues be troubleshooted?

this compound is typically synthesized via the reaction of bromobenzene with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF). Key steps include:

  • Ensuring magnesium is activated (e.g., by crushing to expose fresh surfaces or pre-treating with iodine).
  • Maintaining strict anhydrous conditions to prevent hydrolysis .
  • Initiating the reaction by gentle heating or adding a small amount of pre-formed Grignard reagent. Troubleshooting: If the reaction fails to initiate, check solvent purity, magnesium reactivity, or introduce a trace of alkyl halide to activate the metal surface .

Q. How does this compound react with carbonyl compounds like aldehydes or ketones, and what are the key considerations for achieving high yields?

this compound undergoes nucleophilic addition to carbonyl groups, forming secondary or tertiary alcohols. Methodological considerations:

  • Use stoichiometric excess of the Grignard reagent (1.2–1.5 equivalents) to ensure complete conversion.
  • Maintain low temperatures (−78°C to 0°C) to minimize side reactions (e.g., enolization or over-addition).
  • Quench the reaction with aqueous NH₄Cl or dilute acid to protonate the alkoxide intermediate .

Q. What are the recommended safety measures and quenching protocols when handling this compound to prevent hazardous incidents?

Safety protocols include:

  • Using flame-resistant lab gear, inert atmospheres (argon/nitrogen), and explosion-proof equipment due to pyrophoric nature .
  • Quenching residual reagent with isopropanol or ethanol followed by aqueous NH₄Cl to neutralize reactive species.
  • For large-scale reactions, gradual addition of quenching agents under cooling to prevent exothermic runaway .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction products, such as the formation of diphenylamine versus nitrosobenzene in reactions with nitrosyl chloride?

A mechanistic reinvestigation of the this compound–NOCl reaction revealed diphenylamine as the major product (0–31% yield) instead of nitrosobenzene, contradicting early literature . Key steps to resolve such discrepancies:

  • Reproduce experiments under controlled conditions (e.g., −78°C, dilute ether solutions).
  • Employ gas chromatography (GC) or LC-MS to identify minor byproducts (e.g., nitrosobenzene, biphenyl).
  • Validate intermediates via trapping experiments or isotopic labeling .

Q. What methodologies are effective in determining the stoichiometry and intermediate species in Grignard reagent reactions, as seen in the synthesis of diphenylamine?

The reaction with NOCl follows a 2:1 stoichiometry (Grignard:NOCl), with nitrosobenzene and diphenylnitric oxide proposed as intermediates . Analytical strategies include:

  • In situ IR or NMR spectroscopy to monitor intermediate formation.
  • Titration methods to quantify unreacted Grignard reagent.
  • Computational modeling (DFT) to elucidate transition states and validate proposed pathways .

Q. What strategies optimize the reaction conditions for this compound in synthesizing complex molecules like triphenylphosphine, considering factors like solvent choice and temperature?

Triphenylphosphine synthesis involves reacting this compound with PCl₃. Optimization steps:

  • Use THF instead of diethyl ether for higher boiling points and improved solubility.
  • Gradual addition of PCl₃ at −20°C to prevent violent exotherms.
  • Post-reaction purification via recrystallization or column chromatography to remove Mg salts .

Q. How should byproducts such as biphenyl or phenol be analyzed and minimized when this compound is used in multi-step syntheses?

Biphenyl arises from coupling of phenyl radicals, while phenol forms via hydrolysis. Mitigation strategies:

  • Limit exposure to oxygen/moisture by rigorous solvent drying and inert atmospheres.
  • Use scavengers (e.g., TEMPO) to suppress radical pathways.
  • Analyze byproducts via GC-MS or HPLC and adjust stoichiometry/reactant addition rates .

Q. What advanced spectroscopic or chromatographic techniques are recommended for characterizing reactive intermediates in this compound reactions?

  • Cryogenic NMR : Captures transient intermediates at low temperatures (−40°C to −80°C).
  • Mass Spectrometry (HRMS) : Identifies ionic intermediates (e.g., Mg-bound species).
  • X-ray Crystallography : Resolves solid-state structures of stabilized intermediates (e.g., ate complexes) .

Properties

IUPAC Name

magnesium;benzene;bromide
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InChI

InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NIXOIRLDFIPNLJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrMg
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059214
Record name Magnesium, bromophenyl-
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Molecular Weight

181.31 g/mol
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Physical Description

3 molar (76%) solution in diethyl ether: Yellow to brown liquid; [Alfa Aesar MSDS]
Record name Phenylmagnesium bromide
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Density

1.14, Relative density: 1.134 mg/L at 25 °C
Record name Phenylmagnesium bromide
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Color/Form

A solution in ether, Liquid

CAS No.

100-58-3
Record name Phenylmagnesium bromide
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Record name Phenylmagnesium bromide
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Phenylmagnesium bromide
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